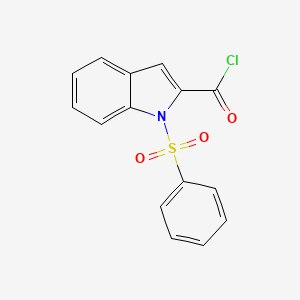

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 1-(phenylsulfonyl)-1H-indole-2-carbonyl chloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name designates this compound as 1-(benzenesulfonyl)indole-2-carbonyl chloride, reflecting the substitution pattern where the indole nitrogen bears a benzenesulfonyl group and the 2-position carries a carbonyl chloride functionality. The Chemical Abstracts Service registry number 342405-28-1 provides unambiguous identification in chemical databases and literature.

The molecular formula C₁₅H₁₀ClNO₃S encompasses fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight calculations consistently report values between 319.76 and 319.8 grams per mole across multiple authoritative sources. The International Chemical Identifier key MDDUSWMIZCDHNC-UHFFFAOYSA-N provides a unique computational identifier for database searches and structural verification.

The Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)Cl accurately represents the connectivity and stereochemistry of the molecule. This notation systematically describes the phenyl ring connectivity to the sulfonyl group, the sulfonyl nitrogen linkage to the indole system, and the carbonyl chloride substitution at the 2-position of the indole ring. Alternative systematic names include 1-(phenylsulphonyl)-1H-indole-2-carbonyl chloride and 1-(benzenesulfonyl)-1H-indole-2-carbonyl chloride, reflecting minor variations in nomenclature conventions.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations of closely related phenylsulfonyl-indole derivatives provide crucial insights into the three-dimensional architecture of this compound. The structural analysis reveals that the nitrogen atom within the pyrrole ring of the indole moiety adopts a pyramidal geometry rather than planar configuration, with bond angle summations around 350.0 degrees indicating significant deviation from planarity. This pyramidalization results from the electron-withdrawing nature of the phenylsulfonyl substituent and influences the overall molecular conformation.

The dihedral angle between the mean planes of the indole ring system and the phenylsulfonyl phenyl ring represents a critical structural parameter that affects molecular properties and reactivity. Experimental crystallographic data from related compounds demonstrate dihedral angles ranging from 75.1 to 88.6 degrees, with the specific value of 76.24 degrees reported for 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde providing the closest structural analogy. These large dihedral angles indicate minimal π-π conjugation between the aromatic systems and suggest that the phenylsulfonyl group adopts an approximately perpendicular orientation relative to the indole plane.

The sulfonyl group geometry exhibits distorted tetrahedral characteristics around the sulfur atom, with oxygen-sulfur-oxygen bond angles of approximately 120.6 degrees and nitrogen-sulfur-carbon angles near 104.8 degrees. These angular deviations from ideal tetrahedral geometry reflect the influence of lone pair electrons and the different electronegativity of bonded atoms. The carbon-nitrogen and carbon-carbon bond lengths within the indole system remain within expected ranges for aromatic heterocycles, confirming structural integrity despite the presence of electron-withdrawing substituents.

Crystal packing analysis reveals intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonding and carbon-hydrogen to π interactions that stabilize the solid-state structure. These weak intermolecular forces contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The three-dimensional network formed by these interactions creates channels and voids within the crystal lattice that may accommodate solvent molecules or influence crystallization behavior.

Electronic Structure Analysis Through Computational Chemistry Methods

Density Functional Theory calculations have been employed to investigate the electronic structure and molecular orbital characteristics of phenylsulfonyl-indole derivatives, providing theoretical insights into the electronic properties of this compound. These computational studies reveal that the frontier molecular orbitals are significantly influenced by the electron-withdrawing nature of both the phenylsulfonyl and carbonyl chloride substituents. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation transitions and chemical reactivity patterns.

The electron density distribution analysis demonstrates that the sulfonyl group acts as a strong electron-withdrawing unit, reducing electron density on the indole nitrogen and affecting the aromatic character of the heterocyclic system. This electronic delocalization influences the compound's nucleophilic and electrophilic reaction sites, with the carbonyl chloride functionality serving as a highly electrophilic center for nucleophilic substitution reactions. The computational results indicate that the carbonyl carbon exhibits significant positive charge character, making it susceptible to attack by nucleophilic species.

Molecular orbital energy calculations reveal that the introduction of the phenylsulfonyl group significantly lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted indole derivatives. This energy stabilization affects the compound's photophysical properties and influences its behavior in electronic excitation processes. The energy gap between frontier orbitals determines absorption characteristics and potential applications in optoelectronic materials.

Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics within the molecule. The sulfur-nitrogen bond exhibits partial ionic character due to the electronegativity difference between sulfur and nitrogen atoms, while the carbonyl chloride group displays significant polarization with electron density concentrated on the oxygen atom. These electronic structure features directly correlate with the compound's chemical reactivity and selectivity in synthetic transformations.

Geometry optimization calculations confirm that the experimentally observed dihedral angles and bond lengths represent energy-minimized conformations. The computational results validate the perpendicular arrangement between the indole and phenylsulfonyl phenyl ring as the most stable configuration, minimizing steric interactions while maintaining optimal electronic characteristics. These theoretical findings support the crystallographic observations and provide mechanistic insights into conformational preferences.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis of this compound would be expected to reveal characteristic signals corresponding to the distinct aromatic and functional group environments within the molecule. The ¹H Nuclear Magnetic Resonance spectrum should display signals in the aromatic region between 7.0 and 8.5 parts per million, corresponding to the indole and phenylsulfonyl phenyl ring protons. The indole 3-position proton would appear as a distinctive singlet due to its unique chemical environment adjacent to both the nitrogen substitution and the carbonyl chloride functionality.

The ¹³C Nuclear Magnetic Resonance spectrum would provide crucial information about the carbonyl chloride carbon signal, typically appearing in the range of 150-160 parts per million for acyl chloride functionalities. The aromatic carbon signals would be distributed throughout the 110-140 parts per million region, with the sulfonyl-bearing carbon atoms potentially exhibiting downfield shifts due to the electron-withdrawing sulfur dioxide group influence. The indole carbon framework signals would reflect the electronic perturbation caused by the nitrogen substitution pattern.

Infrared spectroscopic characterization would reveal several diagnostic absorption bands characteristic of the functional groups present in this compound. The carbonyl chloride functionality would produce a strong absorption band in the 1750-1800 wavenumber region, representing the carbon-oxygen stretching vibration of the acyl chloride group. The sulfonyl group would generate two characteristic bands corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations, typically observed around 1150-1200 and 1300-1350 wavenumbers respectively.

Mass spectrometric analysis would provide molecular ion information and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 319/321 due to the chlorine isotope pattern, with the chlorine-37 isotope contributing to a secondary peak two mass units higher. Common fragmentation pathways would include loss of the chlorine atom to form an acylium ion and loss of the sulfonyl group through cleavage of the nitrogen-sulfur bond. The base peak would likely correspond to the most stable fragment ion formed through these dissociation processes.

Nuclear Magnetic Resonance coupling patterns would reveal the substitution pattern and connectivity within the aromatic systems. The phenylsulfonyl phenyl ring protons would exhibit characteristic multipicity patterns for monosubstituted benzene rings, while the indole protons would show coupling consistent with the 1,2-disubstituted indole system. Integration ratios would confirm the molecular formula and provide quantitative information about proton environments throughout the molecule.

| Spectroscopic Technique | Expected Characteristic | Typical Range/Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl chloride carbon | 150-160 ppm |

| Infrared | Carbonyl chloride stretch | 1750-1800 cm⁻¹ |

| Infrared | Sulfonyl stretches | 1150-1200, 1300-1350 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 319/321 |

Properties

IUPAC Name |

1-(benzenesulfonyl)indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDUSWMIZCDHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379900 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-28-1 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The general synthetic strategy to prepare 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride involves:

- Starting from 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid or related precursors.

- Conversion of the carboxylic acid group to the acid chloride using chlorinating agents.

- Use of reagents such as thionyl chloride or oxalyl chloride under heating conditions.

- The phenylsulfonyl group serves as a protecting group on the indole nitrogen, stabilizing the molecule during chlorination.

Detailed Preparation Methods

Chlorination Using Thionyl Chloride

- Procedure : The carboxylic acid precursor of this compound is treated with thionyl chloride (SOCl2).

- Conditions : Heating is applied for approximately 1 hour to facilitate the reaction.

- Yield : Nearly quantitative (100%) conversion to the acid chloride has been reported.

- Reference : This method is documented with detailed experimental data in the Journal of Medicinal Chemistry (2002), where the reaction conditions and yields were optimized for this compound.

| Parameter | Details |

|---|---|

| Starting material | 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid |

| Chlorinating agent | Thionyl chloride (SOCl2) |

| Reaction time | 1 hour |

| Temperature | Heating (typically reflux) |

| Solvent | Not explicitly specified, often neat or inert solvent |

| Yield | 100% |

Chlorination Using Oxalyl Chloride and Catalytic DMF

- Procedure : Indole-2-carboxylic acid derivatives can be converted to their corresponding acid chlorides using oxalyl chloride (COCl)2 in the presence of catalytic amounts of N,N-dimethylformamide (DMF).

- Conditions : The reaction is typically carried out in dichloromethane at 40 °C for 1.5 hours.

- Yield : High yields (~98%) have been reported for related indole-2-carbonyl chlorides, suggesting applicability to phenylsulfonyl derivatives with appropriate modifications.

- Reference : Although this method is primarily reported for 1H-indole-2-carbonyl chloride, it provides a reliable synthetic route adaptable to phenylsulfonyl-protected analogs.

| Parameter | Details |

|---|---|

| Starting material | Indole-2-carboxylic acid or derivatives |

| Chlorinating agent | Oxalyl chloride |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 40 °C |

| Reaction time | 1.5 hours |

| Yield | 98% |

Related Synthetic Steps and Precursors

- The phenylsulfonyl group is introduced by reacting indole or substituted anilines with benzenesulfonyl chloride under basic conditions.

- The synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid precursors can be achieved via palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) or direct sulfonylation followed by formylation or carboxylation steps.

- Oxidation methods for related phenylsulfonyl-indole derivatives involve reagents like magnesium monoperphthalate (MMPP) in acetic acid, but these are more relevant to indole oxidation than acid chloride formation.

Comparative Analysis of Preparation Methods

Research Findings and Considerations

- The use of thionyl chloride provides a straightforward, high-yielding route to the acid chloride with minimal side reactions.

- Oxalyl chloride with catalytic DMF is milder and often preferred for sensitive substrates but may require longer reaction times and careful temperature control.

- The phenylsulfonyl protecting group remains stable under these chlorination conditions, allowing selective conversion of the carboxylic acid to the acid chloride.

- Purification is typically straightforward, often involving concentration under reduced pressure and direct use of the acid chloride in subsequent reactions without further purification.

- The choice of chlorinating agent may depend on availability, scale, and downstream applications.

Chemical Reactions Analysis

Reactivity and Functionalization

The acyl chloride group at the 2-position of the indole nucleus enables diverse nucleophilic substitution reactions. Key transformations include:

2.1. Amide Formation

Reaction with amines yields substituted amides, critical for bioactive molecule synthesis. For example, coupling with primary amines under basic conditions produces 1-(phenylsulfonyl)-1H-indole-2-carboxamides , which are precursors for kinase inhibitors .

2.2. Esterification

Alcohols react with the acyl chloride to form esters. For instance, treatment with methanol in the presence of pyridine generates methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate , a stable intermediate for further modifications .

Reaction Table 2: Functionalization Pathways

Role in Cross-Coupling Reactions

The phenylsulfonyl group enhances regioselectivity in palladium-catalyzed cross-couplings. For example:

3.1. Suzuki-Miyaura Coupling

The compound participates in Suzuki reactions with aryl boronic acids to form 2-aryl-1-(phenylsulfonyl)-1H-indoles , key intermediates in alkaloid synthesis . Typical conditions include Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in aqueous THF at 80°C .

Reaction Table 3: Cross-Coupling Applications

| Substrate | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 2-Aryl-1-(phenylsulfonyl)-1H-indole | 75–92% |

Structural and Mechanistic Insights

-

Pyramidalization at N1 : The indole nitrogen exhibits slight pyramidal geometry (bond-angle sum = 350.0°), influencing electrophilic substitution patterns .

-

Dihedral Angle : The phenylsulfonyl group forms a 76.24° dihedral angle with the indole plane, sterically directing reactivity toward the 2-position .

Scientific Research Applications

Synthetic Applications

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its reactivity as an acyl chloride allows it to participate in nucleophilic acyl substitution reactions, facilitating the synthesis of complex indole derivatives.

Key Synthetic Pathways:

- It has been utilized in the synthesis of indole-based ligands that target cholinesterases and serotonin receptors, demonstrating significant biological activity against various cancer cell lines .

- The compound can be converted into other functionalized indoles, which are crucial for developing new drugs with enhanced pharmacological profiles.

The compound has shown promising results in several biological assays, particularly in the context of cancer research.

Anticancer Potential:

- Research indicates that derivatives of this compound exhibit potent inhibitory activity against tubulin polymerization. This mechanism is crucial for disrupting cancer cell proliferation .

- In vitro studies have demonstrated that specific derivatives can induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells, highlighting their potential as anticancer agents .

Case Study 1: Tubulin Polymerization Inhibition

A study investigated a series of indole derivatives based on this compound. The most potent compound exhibited an IC50 value of 5.0 µM against Huh7 hepatocellular carcinoma cells, effectively inhibiting tubulin polymerization and leading to cell death through apoptotic pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the indole scaffold significantly impact biological activity. For instance, the introduction of cyano groups enhanced potency against cancer cell lines, suggesting that structural variations can lead to improved therapeutic candidates .

Summary of Findings

| Application Area | Findings |

|---|---|

| Synthetic Intermediate | Key role in synthesizing complex indole derivatives |

| Anticancer Activity | Potent inhibitors of tubulin polymerization; induces apoptosis |

| Structure-Activity Relationship | Modifications lead to enhanced biological activity |

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to modify and functionalize various substrates .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(phenylsulfonyl)-1H-indole-2-carbonyl chloride and analogous indole derivatives:

Physical Properties and Stability

- Crystallography and Intermolecular Interactions: highlights that 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde forms stable crystals via C–H⋯O and C–H⋯π interactions, which are less pronounced in the carbonyl chloride due to its higher reactivity and lower tendency to crystallize .

- Thermal Stability : The carbonyl chloride derivative is more hygroscopic and thermally labile compared to the carboxylic acid or aldehyde analogs, necessitating storage under inert conditions .

Research Findings and Mechanistic Insights

- Synthetic Pathways : The carboxylation of 1-(phenylsulfonyl)indoles () involves sodium carbonate, contrasting with the harsher conditions (e.g., SOCl₂) required for carbonyl chloride formation .

- Reaction Mechanisms : proposes a sulfone-assisted elimination mechanism for phenylsulfonyl-containing compounds, which may explain the regioselectivity observed in derivatives like the carbonyl chloride .

Biological Activity

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the indole family, which is known for its broad pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₀ClNO₃S. Its structure includes an indole ring, a phenylsulfonyl group, and a carbonyl chloride moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves interactions with specific biomolecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including cholinesterases and tubulin polymerization. The inhibition of cholinesterases can lead to increased levels of neurotransmitters, potentially enhancing cognitive functions or providing neuroprotective effects.

- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M-phase cell cycle arrest in cancer cells, leading to apoptosis. This effect is critical for its anticancer properties.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across different studies:

| Biological Activity | Assay Type | IC50 Value (µM) | Cell Line/Target |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Cell-based assay | 5.0 | Huh7 hepatocellular carcinoma |

| Cholinesterase Inhibition | Enzyme inhibition assay | 4.2 | Acetylcholinesterase |

| Antiproliferative Activity | MTT assay | 6.9 | A549 lung cancer cells |

| Apoptosis Induction | Flow cytometry | N/A | MCF-7 breast cancer cells |

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity against Huh7 cells with an IC50 value of 5.0 µM. The compound was shown to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It demonstrated potent inhibition of acetylcholinesterase with an IC50 value of 4.2 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent research has highlighted the versatility of indole derivatives in drug discovery. The presence of the phenylsulfonyl group enhances the compound's interaction with biological targets, making it a promising candidate for further development as an anticancer agent and a potential treatment for neurological disorders.

Molecular Docking Studies

Molecular docking studies have revealed that this compound forms stable interactions with key residues in target proteins such as tubulin and cholinesterases. These interactions are critical for its inhibitory effects and provide insights into optimizing its structure for enhanced activity.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride, and what are the critical reaction conditions?

The compound is typically synthesized via sulfonation and subsequent acylation. A common method involves reacting 1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux to form the acyl chloride intermediate. Sulfonation at the indole nitrogen is achieved using benzenesulfonyl chloride in the presence of a base like pyridine or sodium hydride. Key conditions include inert atmosphere (N₂/Ar), controlled temperature (50–70°C), and stoichiometric excess of sulfonating agents to ensure complete conversion . Excess thionyl chloride is removed under reduced pressure, and the product is purified via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify the phenylsulfonyl and carbonyl chloride moieties (e.g., carbonyl chloride peaks at ~170 ppm in <sup>13</sup>C NMR) .

- IR : Strong absorption bands for S=O (~1350 cm⁻¹) and C=O (~1750 cm⁻¹) confirm functional groups .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly the planar indole-sulfonyl system .

Q. What are the recommended storage and handling protocols to ensure stability?

The compound is moisture-sensitive due to the reactive acyl chloride group. Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., dry DCM or THF) during handling. Personal protective equipment (PPE), including nitrile gloves, face shields, and fume hoods, is mandatory to prevent exposure to corrosive vapors .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonation step, and what are common side reactions?

Yield optimization requires precise control of base stoichiometry (e.g., NaH or pyridine) to deprotonate the indole nitrogen without over-sulfonation. Side reactions include:

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or electron density maps (e.g., disordered sulfonyl groups) are addressed by:

- Twinned data refinement : Using SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .

- High-resolution data : Collecting datasets at low temperature (100 K) to minimize thermal motion artifacts .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, and CCDC Mercury visualizes packing interactions .

Q. How does the electron-withdrawing sulfonyl group influence reactivity in cross-coupling reactions?

The sulfonyl group stabilizes the indole ring via resonance, directing electrophilic substitution to the 5-position. In Sonogashira or Suzuki couplings, it enhances the electrophilicity of the carbonyl chloride, facilitating nucleophilic acyl substitution. However, it may deactivate the indole toward Pd-catalyzed reactions unless electron-donating ligands (e.g., PPh₃) are used .

Q. What analytical methods differentiate between regioisomers in sulfonated indole derivatives?

- NOESY NMR : Correlates spatial proximity of protons to distinguish 1-sulfonyl vs. 3-sulfonyl isomers.

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formulas, while fragmentation patterns identify sulfonyl group placement .

- X-ray powder diffraction : Compares experimental patterns with simulated data from single-crystal structures .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.